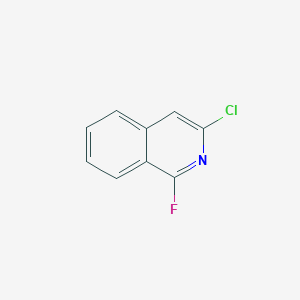

3-Chloro-1-fluoroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-1-fluoroisoquinoline is a chemical compound with the CAS Number: 1076-37-5 . It has a molecular weight of 181.6 and is typically stored at room temperature . The compound is usually available in powder form .

Synthesis Analysis

The synthesis of 3-Chloro-1-fluoroisoquinoline involves the use of 1,3-dichloroisoquinoline as a substrate . Despite the use of an excess of potassium fluoride, 3-chloro-1-fluoroisoquinoline was selectively obtained . The chemoselectivity was attributed to the lability of the carbon–halogen bond at the 1-position of the isoquinoline ring .Molecular Structure Analysis

The IUPAC name for this compound is 3-chloro-1-fluoroisoquinoline . The InChI code is 1S/C9H5ClFN/c10-8-5-6-3-1-2-4-7 (6)9 (11)12-8/h1-5H .Chemical Reactions Analysis

Fluorinated isoquinolines, such as 3-Chloro-1-fluoroisoquinoline, have been synthesized using various methods . These methods include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Physical And Chemical Properties Analysis

3-Chloro-1-fluoroisoquinoline is a powder at room temperature . It has a melting point of 67-70 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Fluorinated isoquinolines, including 3-Chloro-1-fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals . They exhibit unique characteristics such as biological activities . For example, some isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .

Material Science Applications

3-Chloro-1-fluoroisoquinoline has applications in material sciences due to its light-emitting properties . These properties make it a potential candidate for use in organic light-emitting diodes .

Agricultural Applications

Isoquinolines, including 3-Chloro-1-fluoroisoquinoline, are essential in agricultural sciences because they exhibit various bioactivities . They are found in naturally occurring alkaloids , which are often used in agriculture.

Supramolecular Chemistry

3-Chloro-1-fluoroisoquinoline has potential applications in supramolecular chemistry . The unique characteristics of fluorinated isoquinolines can lead to unique bioactivities, which can be useful in this field .

Organic Synthesis

3-Chloro-1-fluoroisoquinoline can be used in organic synthesis . For example, it can be obtained selectively from 1,3-dichloroisoquinoline despite the use of an excess of potassium fluoride .

Neurotoxicity Studies

Some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease . Therefore, 3-Chloro-1-fluoroisoquinoline could potentially be used in neurotoxicity studies .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

3-Chloro-1-fluoroisoquinoline is a type of fluorinated isoquinoline . Isoquinolines are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties . .

Mode of Action

It’s worth noting that fluorinated isoquinolines, in general, have unique characteristics such as biological activities and light-emitting properties . The introduction of fluorine atoms often causes unique bioactivities due to electrostatic and steric effects .

Biochemical Pathways

Fluorinated isoquinolines have been synthesized and used in various applications due to their unique characteristics .

Pharmacokinetics

Fluoroquinolones, a related class of compounds, are known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations . They are concentration-dependent agents, and the parameter that correlates most closely with clinical and/or bacteriological success is the ratio of the area under plasma concentration curve (AUC) to the minimum inhibitory concentration (MIC) .

Result of Action

The introduction of fluorine atoms into isoquinolines often results in unique bioactivities .

Action Environment

The chemoselectivity of the compound was attributed to the lability of the carbon–halogen bond at the 1-position of the isoquinoline ring .

Eigenschaften

IUPAC Name |

3-chloro-1-fluoroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXCVIHHHNGMBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2427210.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2427215.png)

![Ethyl 2-(4-methylphenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B2427219.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2427225.png)

![[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2427226.png)